molecular formula C16H14F3N5O4S B2770712 N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1351596-22-9

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2770712
CAS No.: 1351596-22-9
M. Wt: 429.37
InChI Key: PAQXYAJMCOYTBM-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N5O4S and its molecular weight is 429.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Antifungal Properties

    Research has highlighted the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrating significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).

  • Anti-Inflammatory and Analgesic Activities

    Studies on celecoxib derivatives, including those with pyrazole benzenesulfonamides, showed potential anti-inflammatory and analgesic activities without causing significant tissue damage, indicating their potential for therapeutic applications (Küçükgüzel et al., 2013).

  • Anticancer Potential

    Novel compounds synthesized from pyrazole benzenesulfonamides exhibited promising in vitro anticancer activity against several cancer cell lines, highlighting their potential as leads for developing new anticancer agents (Rathish et al., 2012).

  • Antioxidant Properties

    Research on quinazolinone derivatives bearing benzenesulfonamide moieties demonstrated significant antioxidant potential, suggesting their utility in developing new antioxidants and hepatoprotective agents (Soliman et al., 2020).

Molecular Docking and Design

  • Studies have also included molecular docking to evaluate the binding energies and interactions of these compounds with target proteins, aiding in the design and development of drugs with specific biological activities (Flefel et al., 2018).

Properties

IUPAC Name

N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O4S/c17-16(18,19)28-12-2-4-13(5-3-12)29(26,27)21-9-11-24-15(25)7-6-14(22-24)23-10-1-8-20-23/h1-8,10,21H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQXYAJMCOYTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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